Flualprazolam-d4 is classified as a psychoactive substance, specifically a benzodiazepine analog. It is utilized in various scientific studies and forensic applications due to its structural similarity to other benzodiazepines, which allows for comparative analysis. The compound is commercially available from chemical suppliers such as Cayman Chemical and Sigma-Aldrich, where it is provided as a stable-labeled internal standard for quantitative analysis .
The synthesis of flualprazolam-d4 typically involves the incorporation of deuterium atoms into the flualprazolam structure. This process can be achieved through several synthetic routes, including:
These methods ensure that flualprazolam-d4 can be accurately identified and quantified in complex biological matrices .
Flualprazolam-d4 retains the core structure of flualprazolam, which includes a benzodiazepine ring system. The molecular formula for flualprazolam-d4 is C17H14ClN3O, with deuterium substituents incorporated into the molecule.
Key structural features include:
The incorporation of deuterium alters the mass spectrum, allowing for precise differentiation from non-deuterated analogs during analysis .
Flualprazolam-d4 undergoes various chemical reactions typical of benzodiazepines, including:
These reactions are critical for understanding the pharmacokinetics and dynamics of flualprazolam-d4 in biological contexts .
Flualprazolam-d4 functions primarily as a central nervous system depressant. Its mechanism of action involves:
The presence of deuterium does not significantly alter these pharmacological effects but provides a means for accurate measurement in research settings .
Flualprazolam-d4 exhibits several notable physical and chemical properties:
These properties are essential for its application in analytical chemistry, particularly in methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) where precise handling is required .
Flualprazolam-d4 is primarily utilized in scientific research and forensic applications:
Deuterated internal standards, characterized by the substitution of hydrogen atoms with deuterium (²H or D) at specific molecular sites, serve as the cornerstone of reliable quantitative analysis in modern toxicology laboratories. Their fundamental utility stems from their near-identical chemical behavior to their unlabeled analogs during sample preparation (e.g., extraction, derivatization) combined with a distinct mass difference detectable by mass spectrometry. This mass difference, typically 4 atomic mass units (amu) in the case of tetradeuterated compounds like flualprazolam-d4, allows the mass spectrometer to differentiate between the analyte of interest and the internal standard. Consequently, the SIL-IS experiences nearly identical matrix effects, ionization suppression or enhancement, and extraction recoveries as the target analyte, enabling highly accurate correction during quantification. The co-elution of deuterated standards with their native counterparts is generally excellent, although significant deuteration can sometimes induce minor chromatographic retention time shifts (typically 0.1-0.3 minutes earlier elution for deuterated compounds) due to the slightly lower hydrophobicity of the C-D bond compared to the C-H bond. This effect is generally less pronounced than with perdeuterated standards and is often manageable through optimized chromatography [1] [4].
The selection between deuterated (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) labeled standards involves a careful consideration of advantages and potential limitations. Deuterated standards are often more synthetically accessible and cost-effective, making them widely available for numerous analytes, including emerging NPS like flualprazolam. However, standards labeled with ¹³C and ¹⁵N exhibit physicochemical properties even closer to the unlabeled analyte, virtually eliminating any risk of chromatographic resolution or differential recovery. Research comparing ²H-labeled and ¹³C-labeled amphetamines demonstrated that while all SIL-IS types offered significant advantages over non-isotopic IS, the ¹³C-labeled versions co-eluted perfectly under both basic and acidic chromatographic conditions, whereas deuterated versions showed increasing resolution with the number of deuterium atoms. Furthermore, the collision energy required for fragmentation in the MS/MS detection could be slightly higher for heavily deuterated standards (e.g., ²H₁₁-amphetamine) compared to their unlabeled analogs or ¹³C-labeled counterparts. Despite these minor considerations, properly validated deuterated standards like flualprazolam-d4 remain highly effective and widely used, particularly when the deuterium atoms are incorporated in metabolically stable positions of the molecule to ensure the label is retained during biotransformation processes relevant to toxicological analysis [4].
Table 1: Characteristics of Stable Isotope-Labeled Internal Standards (SIL-IS) Types
| Property | Deuterated Standards (e.g., Flualprazolam-d4) | ¹³C/¹⁵N-Labeled Standards |
|---|---|---|
| Synthetic Accessibility | Generally High | Moderate to Low |
| Cost | Generally Lower | Higher |
| Chromatographic Co-elution | Generally Good; Minor Shifts Possible | Excellent; Virtually Identical |
| Ionization Efficiency | Nearly Identical | Identical |
| Recovery in Extraction | Nearly Identical | Identical |
| MS/MS Fragmentation Patterns | Nearly Identical; Slight CE Differences Possible | Identical |
| Metabolic Stability of Label | Dependent on Label Position | High (C-C bonds stable) |
| Suitability for Metabolite IS | Limited (unless label in stable core) | Excellent |
Flualprazolam-d4 (chemical name: 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-d4), specifically deuterated at the phenyl ring (FC1=C([2H])C([2H])=C([2H])C([2H])=C1C2=NCC3=NN=C(C)N3C4=C2C=C(Cl)C=C4), is a certified reference material formulated as a 100 μg/mL solution in methanol. This specific deuteration pattern targets sites less likely to be involved in major metabolic pathways, enhancing the stability of the label during analytical procedures. Supplied in sealed 1 mL ampules under the Cerilliant® brand, it requires storage at -20°C to maintain stability. Its primary application is as a SIL-IS for the quantification of flualprazolam—a potent designer benzodiazepine structurally related to alprazolam but featuring a fluorine substitution at the 2' position of the phenyl ring—in biological matrices using LC-MS/MS or GC-MS methodologies. Flualprazolam itself lacks therapeutic approval and is encountered within the illicit drug market, associated with significant central nervous system depression and forensic toxicology findings [1] [3].
The critical role of flualprazolam-d4 in analytical workflows is underscored by the complex metabolic profile of flualprazolam and the need for precise quantification at low concentrations. In vitro metabolic studies utilizing pooled human liver S9 fractions and HepaRG cells, coupled with analysis of authentic human samples from intoxication cases, identified seven flualprazolam metabolites. The major Phase I metabolic pathways involve hydroxylation, primarily at the alpha position to the triazolo ring and at the 4-position of the benzodiazepine ring, catalyzed significantly by cytochrome P450 isozyme CYP3A4. Subsequent glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs) like UGT1A4, leads to the major urinary excretion products: alpha-hydroxy flualprazolam glucuronide and 4-hydroxy flualprazolam glucuronide. These conjugated metabolites are far more abundant in urine than the parent flualprazolam itself. Crucially, flualprazolam-d4, deuterated on the fluorophenyl ring distal to these major metabolic sites, remains structurally intact and does not form these specific metabolites. This allows it to serve as a reliable internal standard specifically for the parent flualprazolam during analysis. Furthermore, the extremely low plasma concentrations observed in intoxication cases (e.g., 8 μg/L) highlight the necessity for highly sensitive and accurate methods; flualprazolam-d4 enables this by correcting for losses during sample preparation and matrix effects during ionization in LC-MS/MS, ensuring reliable quantification even at these low levels. For urine screening targeting metabolites, hydrolyzed samples (cleaving the glucuronides) require the hydroxy metabolites as analytical targets, while direct analysis benefits from targeting the glucuronides. Flualprazolam-d4 is not suitable as an IS for these metabolites, but its use ensures accurate parent drug quantification in blood, which remains forensically important [3].
Table 2: Key Metabolic Pathways of Flualprazolam and Implications for Flualprazolam-d4 Use
| Metabolic Pathway | Primary Enzyme(s) | Major Biomatrix | Abundance Relative to Parent | Suitability of Flualprazolam-d4 as IS |
|---|---|---|---|---|
| Hydroxylation (alpha position) | CYP3A4/5 | Plasma, Urine (as Gluc) | High (Urine Gluc) | No (d4 label not present in metabolite) |
| Hydroxylation (4-position) | CYP3A4/5 | Plasma, Urine (as Gluc) | High (Urine Gluc) | No (d4 label not present in metabolite) |
| Glucuronidation (Parent) | UGTs (e.g., 1A4) | Urine | Moderate | Yes (Co-elutes with unglucuronidated parent) |
| **Glucuronidation (OH-Metabolites) | UGTs | Urine | Very High | No |
| N-Dealkylation / Other Pathways | CYPs | Urine | Low | No |
Implementation of flualprazolam-d4 within accredited forensic workflows demonstrates its practical impact. A validated ISO 17025:2017 accredited LC-MS/MS method initially designed for broad NPS screening was successfully expanded to include flualprazolam using its deuterated internal standard. This methodology, applied to over 5,000 forensic cases in Québec, Canada, revealed a significant prevalence of designer benzodiazepines (94% of NPS-positive cases) within a broader NPS positivity rate of 3.4%. The inclusion of flualprazolam-d4 facilitated the sensitive and specific detection and quantification of flualprazolam within this large-scale, real-world forensic context, contributing to a documented four-fold increase in NPS detection capability by enabling laboratories to rapidly respond to emerging threats with accredited methods. The standard is used in the "Snap-N-Spike®" format, allowing direct spiking of the deuterated standard into calibrators, controls, and samples, streamlining the sample preparation process and minimizing potential errors associated with volumetric handling of the primary standard solution. This integration underscores how deuterated standards like flualprazolam-d4 are vital for converting the identification of a regional NPS threat into actionable, reliable, and standardized forensic and clinical toxicology data [1] [2].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6